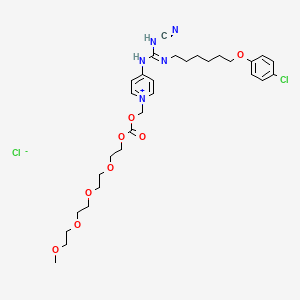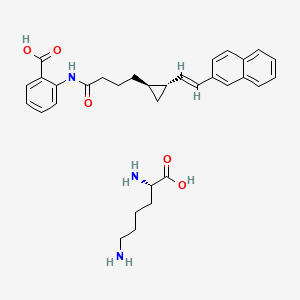
URB602
Vue d'ensemble
Description
Applications De Recherche Scientifique
Orientations Futures
Mécanisme D'action
Target of Action
Cyclohexyl biphenyl-3-ylcarbamate, also known as URB602, primarily targets the hydrolysis of monoacyl glycerol compounds, such as 2-arachidonoylglycerol (2-AG) and 2-oleoylglycerol (2-OG) . These compounds play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes.
Mode of Action
The mode of action of Cyclohexyl biphenyl-3-ylcarbamate involves the inhibition of the hydrolysis process of the targeted monoacyl glycerol compounds . This inhibition results in an increased concentration of these compounds, thereby enhancing their effects.
Analyse Biochimique
Cellular Effects
Cyclohexyl Biphenyl-3-ylcarbamate is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Dosage Effects in Animal Models
The effects of Cyclohexyl Biphenyl-3-ylcarbamate vary with different dosages in animal models . At high doses of URB594, a compound related to Cyclohexyl Biphenyl-3-ylcarbamate, radioactivity levels in the brain were reduced by 62%–86%, depending on the brain regions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
URB602 peut être synthétisé par une série de réactions chimiques impliquant l'estérification de l'acide [1,1'-biphényl]-3-yl-carbamique avec le cyclohexanol. La réaction nécessite généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux . Le produit est ensuite purifié par recristallisation pour obtenir un solide cristallin avec un degré de pureté élevé .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques d'this compound ne soient pas largement documentées, l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction, telles que la température et la pression, et l'utilisation d'équipements de qualité industrielle pour garantir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
URB602 subit principalement des réactions d'hydrolyse, où il inhibe l'enzyme monoacylglycérol lipase (MAGL) par un mécanisme non compétitif . Cette inhibition empêche la dégradation des composés monoacylglycérol, conduisant à des niveaux élevés de ces composés dans les systèmes biologiques .
Réactifs et conditions courants
L'inhibition de l'hydrolyse par this compound se produit généralement dans des conditions physiologiques, le composé étant efficace à des concentrations micromolaires . La réaction ne nécessite aucun réactif supplémentaire, car elle repose sur l'interaction entre this compound et l'enzyme MAGL .
Principaux produits formés
L'effet principal d'this compound est l'augmentation de la concentration des composés monoacylglycérol, tels que le 2-arachidonoylglycérol, dans le système. Cela conduit à divers effets en aval, y compris la modulation de la douleur et des réponses au stress .
Applications de la recherche scientifique
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme monoacylglycérol lipase (MAGL), qui est responsable de l'hydrolyse des composés monoacylglycérol . Cette inhibition est non compétitive, ce qui signifie qu'this compound se lie à un site sur l'enzyme autre que le site actif, empêchant l'enzyme de décomposer ses substrats . Le résultat est une concentration accrue de composés monoacylglycérol, tels que le 2-arachidonoylglycérol, qui peuvent ensuite interagir avec les récepteurs cannabinoïdes pour produire divers effets physiologiques .
Comparaison Avec Des Composés Similaires
URB602 fait partie d'une classe de composés connus sous le nom d'inhibiteurs de la monoacylglycérol lipase. Des composés similaires comprennent :
KML29: Un nouvel inhibiteur avec une sélectivité et une puissance améliorées par rapport à this compound.
This compound est unique dans son mécanisme d'inhibition non compétitive et sa puissance relativement faible par rapport à d'autres inhibiteurs comme JZL184 et KML29 . Cela en fait un outil utile pour étudier la fonction de l'enzyme sans abolir complètement son activité .
Propriétés
IUPAC Name |
cyclohexyl N-(3-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVUFQYJOSFTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450611 | |
| Record name | URB602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565460-15-3 | |
| Record name | Carbamic acid, N-[1,1′-biphenyl]-3-yl-, cyclohexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565460-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | URB-602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0565460153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URB602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB-602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8371SFA9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)






